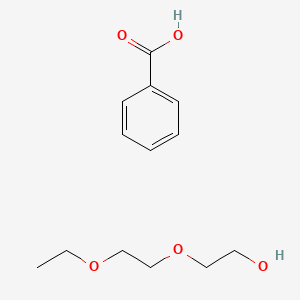
Benzoic acid;2-(2-ethoxyethoxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;2-(2-ethoxyethoxy)ethanol is an organic compound that combines the properties of benzoic acid and 2-(2-ethoxyethoxy)ethanol. Benzoic acid is a simple aromatic carboxylic acid, while 2-(2-ethoxyethoxy)ethanol is a glycol ether. This compound is known for its versatility and is used in various industrial applications, including as a solvent and in the production of other chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzoic acid can be synthesized through several methods, including the oxidation of toluene, the hydrolysis of benzamide, and the decarboxylation of phthalic acid . The preparation of 2-(2-ethoxyethoxy)ethanol involves the ethoxylation of ethanol, where ethanol reacts with ethylene oxide under controlled conditions .
Industrial Production Methods
Industrial production of benzoic acid typically involves the catalytic oxidation of toluene using oxygen in the presence of a cobalt or manganese catalyst . For 2-(2-ethoxyethoxy)ethanol, the industrial process involves the reaction of ethanol with ethylene oxide in the presence of a catalyst to produce the desired glycol ether .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid;2-(2-ethoxyethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: Benzoic acid can be oxidized to produce benzene and carbon dioxide.
Esterification: Benzoic acid reacts with alcohols to form esters, such as ethyl benzoate.
Substitution: The hydroxyl group in 2-(2-ethoxyethoxy)ethanol can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromic acid can be used as oxidizing agents.
Esterification: Sulfuric acid is commonly used as a catalyst in esterification reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or halogenating agents.
Major Products Formed
Oxidation: Benzene and carbon dioxide.
Esterification: Esters such as ethyl benzoate.
Substitution: Various substituted glycol ethers.
Aplicaciones Científicas De Investigación
Benzoic acid;2-(2-ethoxyethoxy)ethanol has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzoic acid involves its absorption into cells, where it inhibits the growth of mold, yeast, and some bacteria by disrupting their metabolic processes . 2-(2-ethoxyethoxy)ethanol acts as a solvent, enhancing the solubility and stability of various compounds in formulations .
Comparación Con Compuestos Similares
Similar Compounds
2-Ethoxyethanol: Another glycol ether with similar solvent properties.
Diethylene Glycol Monoethyl Ether: A glycol ether used in similar applications as 2-(2-ethoxyethoxy)ethanol.
Ethylene Glycol: A simpler glycol used as an antifreeze and in the production of polyesters.
Uniqueness
Benzoic acid;2-(2-ethoxyethoxy)ethanol is unique due to its combination of aromatic carboxylic acid and glycol ether properties, making it a versatile compound with applications in various fields, from industrial solvents to pharmaceuticals .
Propiedades
Número CAS |
90327-11-0 |
|---|---|
Fórmula molecular |
C13H20O5 |
Peso molecular |
256.29 g/mol |
Nombre IUPAC |
benzoic acid;2-(2-ethoxyethoxy)ethanol |
InChI |
InChI=1S/C7H6O2.C6H14O3/c8-7(9)6-4-2-1-3-5-6;1-2-8-5-6-9-4-3-7/h1-5H,(H,8,9);7H,2-6H2,1H3 |
Clave InChI |
XMIZOIJJSZEJOZ-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOCCO.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


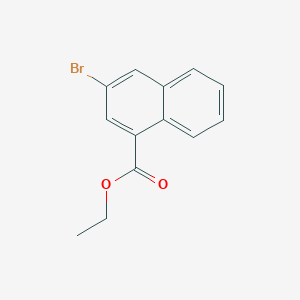
![2-Methyl-6-[(3-methylnaphthalen-1-yl)carbonyl]benzoic acid](/img/structure/B14354031.png)
![4-[4-(Difluoromethoxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B14354036.png)

![8-Hydroxy-3-methoxy-1,6-dimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14354045.png)
![2-({[1-Methoxy-3-(octyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14354055.png)
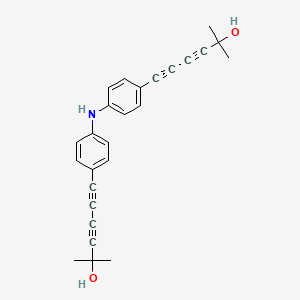
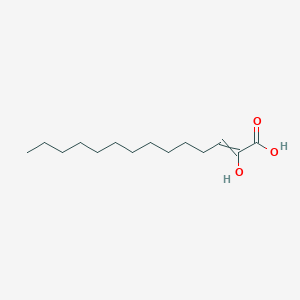
![N-[4,4-Bis(4-fluorophenyl)butyl]-4-bromobenzamide](/img/structure/B14354081.png)
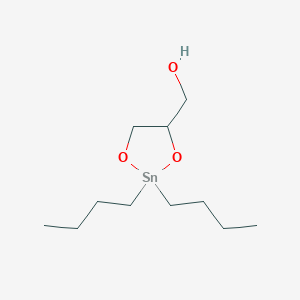
![2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14354089.png)
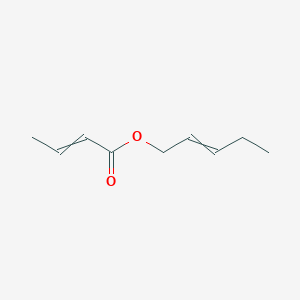
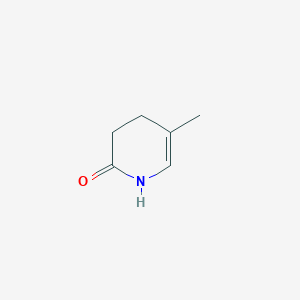
![4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14354101.png)
